3-Amino-5-methyl-1,2-oxazole-4-carboxylic acid
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Overview
Description
3-Amino-5-methyl-1,2-oxazole-4-carboxylic acid is a heterocyclic compound that belongs to the oxazole family. Oxazoles are five-membered rings containing one oxygen and one nitrogen atom. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-methyl-1,2-oxazole-4-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of β-hydroxy amides using reagents such as Deoxo-Fluor® . Another method includes the reaction of ethoxycarbonyl formonitrile oxide with dipolarophiles under microwave conditions . These methods are often chosen for their efficiency and the ability to produce high yields.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The use of metal-free synthetic routes is preferred to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity .
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-methyl-1,2-oxazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazoles using reagents like manganese dioxide.
Reduction: Reduction reactions can modify the functional groups attached to the oxazole ring.
Substitution: The amino and carboxylic acid groups can participate in substitution reactions, leading to the formation of derivatives with different properties.
Common Reagents and Conditions
Oxidation: Manganese dioxide, CuBr2/DBU, and bromotrichloromethane are commonly used.
Reduction: Various reducing agents can be employed depending on the desired product.
Substitution: Reagents such as phosphine, acyl chloride, and bases are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted oxazoles and their derivatives, which can have significant biological activities .
Scientific Research Applications
3-Amino-5-methyl-1,2-oxazole-4-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Amino-5-methyl-1,2-oxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3,5-Disubstituted Isoxazoles: These compounds share a similar structure but differ in the substitution pattern on the oxazole ring.
5-Methylisoxazole-3-carboxylic acid: This compound has a similar core structure but lacks the amino group.
2-Amino-4-methylthiazole-5-carboxylic acid: This compound is structurally similar but contains a sulfur atom instead of oxygen.
Uniqueness
3-Amino-5-methyl-1,2-oxazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its amino and carboxylic acid groups allow for versatile chemical modifications, making it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C5H6N2O3 |
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Molecular Weight |
142.11 g/mol |
IUPAC Name |
3-amino-5-methyl-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C5H6N2O3/c1-2-3(5(8)9)4(6)7-10-2/h1H3,(H2,6,7)(H,8,9) |
InChI Key |
PPQXLXMTMKUZKF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)N)C(=O)O |
Origin of Product |
United States |
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